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BAY 87-2243-d8

Bioanalytical method validation LC-MS/MS quantification Stable isotope dilution

BAY 87-2243-d8 is an 8-deuterium-labeled isotopologue of the mitochondrial complex I inhibitor BAY 87-2243 (CAS 1227158-85-1). It serves as a stable isotope internal standard (SIL-IS) for LC-MS/MS quantification, enabling correction of matrix effects, extraction variability, and instrument drift. Non-deuterated analogs cannot substitute due to differential ionization. Essential for PK/PD, tissue distribution, and metabolic profiling studies. Research use only.

Molecular Formula C₂₆H₁₈D₈F₃N₇O₂
Molecular Weight 533.57
Cat. No. B1156887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY 87-2243-d8
Synonyms1-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine-d8
Molecular FormulaC₂₆H₁₈D₈F₃N₇O₂
Molecular Weight533.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY 87-2243-d8: Deuterated Mitochondrial Complex I / HIF-1 Inhibitor for Bioanalytical Quantification


BAY 87-2243-d8 is a deuterium-labeled isotopologue of BAY 87-2243 (CAS 1227158-85-1), a first-in-class small-molecule inhibitor of mitochondrial respiratory chain complex I that suppresses hypoxia-inducible factor-1 (HIF-1) activity [1]. The parent compound, BAY 87-2243, inhibits HIF-1 reporter gene activity with an IC50 of 0.7 nM [1] and suppresses CA9 protein expression with an IC50 of 2 nM . At the molecular level, BAY 87-2243 directly inhibits mitochondrial complex I (IC50 = 10 nM in mitochondria isolated from PC3 cells) without affecting complex III activity . BAY 87-2243-d8, carrying eight deuterium atoms, serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of the non-deuterated parent analyte in biological matrices via LC-MS/MS, enabling pharmacokinetic, tissue distribution, and metabolic profiling studies.

Why BAY 87-2243-d8 Cannot Be Replaced by Unlabeled BAY 87-2243 or Alternative HIF-1 Inhibitors in Quantitative Bioanalysis


BAY 87-2243-d8 cannot be substituted by the unlabeled parent compound BAY 87-2243, by structurally unrelated HIF-1 pathway inhibitors such as PX-478 or EZN-2968, or by non-isotopic internal standards in quantitative bioanalytical workflows. The unlabeled and deuterated forms co-elute under reversed-phase LC conditions yet are resolved by mass spectrometry via an m/z shift of approximately +8 Da , enabling the deuterated isotopologue to correct for matrix-dependent ion suppression or enhancement, extraction recovery variability, and instrument drift that affect the unlabeled analyte [1]. Non-deuterated structural analogs lack this physicochemical near-identity and introduce differential ionization behavior between analyte and internal standard, compromising the accuracy and precision required for robust pharmacokinetic and pharmacodynamic correlation [2]. Furthermore, alternative HIF-1 inhibitors such as PX-478 (a translational inhibitor of HIF-1α) [3] and EZN-2968 (an antisense oligonucleotide targeting HIF-1α mRNA) [4] operate through distinct molecular mechanisms unrelated to mitochondrial complex I and are chromatographically and mass-spectrometrically incompatible as internal standards for BAY 87-2243 quantification, precluding their use in direct substitution.

Quantitative Differentiation Evidence for BAY 87-2243-d8 Versus Closest Analogs and Alternatives


Deuterium-Labeled BAY 87-2243-d8 Enables Matrix-Effect-Corrected Quantification Unattainable with Non-Isotopic Internal Standards

BAY 87-2243-d8 provides co-elution with the unlabeled analyte during reversed-phase LC separation while enabling mass-spectrometric discrimination via an approximately +8 Da mass shift, permitting isotope-dilution quantification that corrects for ion suppression or enhancement caused by biological matrix components . In contrast, non-deuterated structural analogs or non-isotopic internal standards exhibit differential retention times and ionization efficiencies relative to the analyte, introducing systematic bias that cannot be fully compensated by post-acquisition correction algorithms [1]. Systematic head-to-head comparisons of deuterated versus 13C/15N-labeled internal standards have demonstrated that deuterated IS effectively compensate for matrix effects, with precision improvements across multiple sample lots observed when deuterated standards are employed [2]. The d8-labeling of BAY 87-2243-d8 provides sufficient mass separation to avoid isotopic overlap with the natural abundance isotopologue distribution of the unlabeled analyte, a critical requirement for accurate peak integration at low analyte concentrations.

Bioanalytical method validation LC-MS/MS quantification Stable isotope dilution Pharmacokinetics Matrix effect correction

BAY 87-2243 Exhibits Nanomolar Complex I Inhibition That Is ~10,000-Fold More Potent Than Biguanides and Mechanism-Distinct From Alternative HIF-1 Inhibitors

The parent compound BAY 87-2243 inhibits mitochondrial complex I with an IC50 of 10 nM in isolated PC3 cell mitochondria [1], translating to a HIF-1 reporter gene activity IC50 of 0.7 nM and CA9 protein expression IC50 of 2 nM in cell-based assays . In a direct head-to-head comparison by Ehrmann et al. (AACR 2015, Abstract 1126), metformin and phenformin—both biguanide complex I inhibitors—failed to inhibit complex I in cell-based or biochemical assays at concentrations up to 300 μM, corresponding to a >30,000-fold potency differential versus BAY 87-2243 [2]. Furthermore, mechanistic selectivity was demonstrated using NDUFS3-knockout cancer cell models: BAY 87-2243 and EVP 4593 exhibited antiproliferative effects that were strictly dependent on complex I integrity, whereas metformin's antiproliferative effects were largely independent of complex I inhibition, indicating off-target-driven activity rather than genuine target engagement [3]. Among HIF pathway inhibitors, BAY 87-2243 is distinct from PX-478 (which inhibits HIF-1α translation via ribosomal blockade) [4] and from EZN-2968 (an antisense oligonucleotide targeting HIF-1α mRNA) [5], making its complex-I-mediated HIF suppression mechanism a unique pharmacological probe.

Mitochondrial complex I HIF-1 inhibition Biguanide comparison Target engagement Mechanism of action

BAY 87-2243 Eliminates Hypoxic Tumor Regions for Up to 24 Hours Post-Dose, Outperforming Biguanides in Duration of Tumor Reoxygenation

In a comparative in vivo pharmacodynamic study using the NCI-H460 xenograft model, pimonidazole staining was employed to quantify tumor hypoxia following administration of BAY 87-2243, metformin, and phenformin [1]. BAY 87-2243 effectively eliminated hypoxic tumor regions for up to 24 hours post-compound administration. While metformin and phenformin also reduced hypoxic regions in a time-course-dependent manner, their effect duration was limited and mirrored their plasma exposure profiles—at their respective maximum tolerated doses (metformin: 350 mg/kg i.p. QD; phenformin: 100 mg/kg i.p. QD), neither biguanide achieved plasma concentrations exceeding the in vitro IC50 for proliferation [1]. Furthermore, BAY 87-2243 demonstrated schedule-dependent radiosensitization when combined with fractionated irradiation in head and neck human xenografts: pronounced reduction of tumor hypoxia by BAY 87-2243 administered prior to radiotherapy significantly improved local tumor control, whereas concurrent administration during radiochemotherapy did not [2]. This 24-hour hypoxia suppression window provides a quantifiable scheduling advantage for combination therapy protocols that cannot be replicated by biguanides.

Tumor hypoxia Pimonidazole Reoxygenation Radiosensitization Pharmacodynamic biomarker

BAY 87-2243 Induces Mitophagy-Dependent Ferroptosis and Necroptosis in Melanoma Cells: A Dual Cell-Death Mechanism Not Shared by Other Complex I Inhibitors or HIF-1 Antagonists

BAY 87-2243 triggers a unique mitophagy-dependent ROS increase that leads to both necroptosis and ferroptosis in BRAFV600E-mutant melanoma cell lines, a dual cell-death induction mechanism that is distinct from the apoptosis-centric mechanisms of most targeted anticancer agents [1]. Treatment of melanoma cells with BAY 87-2243 resulted in mitochondrial membrane potential depolarization (ΔΨm collapse), stimulation of autophagosome formation, opening of the mitochondrial permeability transition pore (mPTP), and subsequent induction of both receptor-interacting protein kinase-dependent necroptosis and iron-dependent lipid peroxidation-driven ferroptosis [1][2]. This dual-mode cell death is not observed with metformin or phenformin, which do not induce ROS at concentrations up to 300 μM [3]. Furthermore, in vivo xenograft studies confirmed that BAY 87-2243 significantly reduces melanoma tumor growth via this complex-I-dependent mechanism, with efficacy demonstrated in both single-agent and BRAF inhibitor combination regimens [1].

Ferroptosis Necroptosis Mitophagy Melanoma Reactive oxygen species BRAF-mutant

BAY 87-2243 Selectively Suppresses Hypoxia-Induced HIF-1α Without Affecting Hypoxia-Mimetic or VHL-Deficiency-Driven HIF-1α Accumulation: A Discriminating Pharmacological Profile

BAY 87-2243 exhibits a discriminating pharmacological profile defined by its selective suppression of hypoxia-induced HIF-1α and HIF-2α protein accumulation while having no effect on HIF-1α protein levels induced by the chemical hypoxia mimetics desferrioxamine (DFO) or cobalt chloride (CoCl2) [1]. This selectivity arises because BAY 87-2243 acts upstream via mitochondrial complex I inhibition rather than through direct modulation of the HIF prolyl hydroxylase domain (PHD) enzymes or the von Hippel-Lindau (VHL) ubiquitin ligase pathway; indeed, BAY 87-2243 showed no effect on HIF target gene expression in RCC4 cells lacking functional VHL, and did not inhibit PHD2 activity in biochemical assays [1]. In contrast, broad-spectrum PHD inhibitors (e.g., FG-4592/roxadustat) stabilize HIF-α under both hypoxic and normoxic conditions indiscriminately. This profile makes BAY 87-2243 a uniquely clean tool compound for dissecting hypoxia-specific versus hypoxia-mimetic HIF-1α signaling pathways, and BAY 87-2243-d8 is essential for quantifying intracellular and tissue concentrations of the parent compound to confirm that observed effects occur at pharmacologically relevant exposure levels.

HIF-1α selectivity Hypoxia mimetic VHL Prolyl hydroxylase Mechanism specificity

Procurement-Relevant Application Scenarios for BAY 87-2243-d8 in Research and Bioanalytical Workflows


Regulatory-Compliant Pharmacokinetic and Tissue Distribution Studies of BAY 87-2243 in Preclinical Tumor Models

When BAY 87-2243 is administered in vivo for efficacy or pharmacodynamic studies (e.g., H460 or PC-3 xenograft models [1]), quantitative determination of parent drug concentrations in plasma, tumor, and normal tissues is essential for establishing exposure-response relationships. BAY 87-2243-d8 serves as the stable isotope-labeled internal standard for LC-MS/MS quantification, enabling correction for extraction recovery variability, matrix effects, and instrument drift across large sample batches. This application is specifically required for studies correlating the 24-hour tumor hypoxia suppression window [2] or the dual ferroptosis-necroptosis induction [3] with actual drug exposure levels.

In Vitro Target Engagement and Cellular Pharmacology Studies Requiring Accurate Intracellular Drug Concentration Measurement

Mechanistic studies investigating the concentration-dependent inhibition of HIF-1 reporter activity (IC50 = 0.7 nM) [1] and mitochondrial complex I (IC50 = 10 nM) [2] require precise knowledge of intracellular BAY 87-2243 concentrations to distinguish genuine target engagement from off-target effects. BAY 87-2243-d8 enables absolute quantification of intracellular drug levels via isotope-dilution LC-MS/MS, ensuring that observed pharmacological effects are attributed to the correct compound concentrations rather than to differential cellular uptake or efflux.

Differentiation of Hypoxia-Specific vs. Hypoxia-Mimetic HIF-1 Signaling in Mechanistic Cancer Biology

Research programs dissecting oxygen-sensing pathways require a tool compound that selectively suppresses hypoxia-driven HIF-1α accumulation without affecting DFO- or CoCl2-induced HIF-1α stabilization [1]. BAY 87-2243 uniquely meets this criterion via its mitochondrial complex-I-mediated mechanism. BAY 87-2243-d8 is required to quantify drug levels in culture media and cell lysates, confirming that the discriminating pharmacological effect occurs at concentrations consistent with its in vitro potency rather than at supra-pharmacological levels that may introduce non-specific effects.

Radiation Oncology Studies Exploiting Schedule-Dependent Tumor Reoxygenation for Radiosensitization

Preclinical radiotherapy protocols investigating hypoxia-targeted radiosensitization can leverage BAY 87-2243's ability to suppress tumor hypoxia for up to 24 hours [1] when administered prior to fractionated irradiation [2]. The schedule-dependent nature of the radiosensitizing effect—efficacy demonstrated when BAY 87-2243 is given pre-RT but not concurrently with radiochemotherapy—makes accurate pharmacokinetic profiling with BAY 87-2243-d8 as internal standard essential for optimizing dosing schedules and correlating tumor drug concentrations with pimonidazole hypoxic fraction reduction and local tumor control endpoints.

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